Product packaging for 2-(4-methyl-1H-imidazol-2-yl)acetonitrile(Cat. No.:CAS No. 863399-39-7)

2-(4-methyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B3290185
CAS No.: 863399-39-7
M. Wt: 121.14 g/mol
InChI Key: XZZORRSDKILMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1H-imidazol-2-yl)acetonitrile (CAS: 863399-39-7), with a molecular weight of 121.14 g/mol, is a valuable chemical building block for researchers in medicinal and organic chemistry . Its structure combines an imidazole scaffold, a privileged structure found in many natural products and pharmaceuticals, with a versatile nitrile functional group . The imidazole ring is a key component in numerous biologically active molecules, such as the amino acid histidine, and its electron-rich nature allows for strong interactions with various biological enzymes and receptors . This makes derivatives containing this scaffold a focus in the development of compounds with anticancer, antifungal, antibacterial, and anti-inflammatory properties . The nitrile (-C≡N) group is a highly useful synthetic handle; its strong electron-withdrawing nature influences the molecule's reactivity, and it can be transformed into other critical functional groups like carboxylic acids, amides, or primary amines, enabling diverse molecular elaboration . This compound is particularly useful as a precursor for the synthesis of more complex heterocyclic systems and has been identified as a key intermediate in the synthesis of pharmacologically active compounds, including antifungal agents . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B3290185 2-(4-methyl-1H-imidazol-2-yl)acetonitrile CAS No. 863399-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZORRSDKILMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2 4 Methyl 1h Imidazol 2 Yl Acetonitrile

Elucidation of Reaction Pathways for Imidazole (B134444) Formation

The synthesis of 2,4-disubstituted imidazoles like 2-(4-methyl-1H-imidazol-2-yl)acetonitrile can be achieved through various synthetic routes. The mechanistic pathways typically involve the step-wise construction of the five-membered heterocyclic ring from acyclic precursors. Common strategies include the condensation of α-dicarbonyl compounds with aldehydes and an ammonia source, or the cyclization of amido-nitriles. nih.govresearchgate.netresearchgate.netrsc.org

Proposed Intermediate Species and Transition States in Cyclization

While specific experimental studies on the formation of this compound are not extensively documented, a plausible mechanistic pathway can be proposed based on well-established imidazole syntheses. One common method involves the reaction of an α-dicarbonyl compound, an aldehyde, and ammonia. nih.govresearchgate.net For the target molecule, this would likely involve methylglyoxal, glycolonitrile (or a derivative), and an ammonia source.

The proposed pathway can be outlined as follows:

Ammonia Addition: Methylglyoxal reacts with two equivalents of ammonia to form a diimine intermediate. Concurrently, the aldehyde component reacts with ammonia to form its corresponding imine.

Condensation: The diimine intermediate derived from methylglyoxal undergoes condensation with the imine of glycolonitrile. This step involves nucleophilic attack and subsequent dehydration.

Cyclization and Aromatization: The resulting acyclic intermediate undergoes an intramolecular cyclization, driven by the formation of the stable aromatic imidazole ring. This cyclization is followed by an oxidation or elimination step, which leads to the final aromatic product. rsc.org

An alternative pathway involves the nickel-catalyzed cyclization of amido-nitriles. researchgate.netrsc.org This reaction is proposed to proceed through a nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the 2,4-disubstituted imidazole. rsc.org

Transition states in these cyclization reactions are typically characterized by the formation of new carbon-nitrogen bonds. Computational studies on related systems suggest that the final aromatization step is a significant thermodynamic driving force for the reaction.

Table 1: Plausible Intermediates in the Formation of this compound

Step Precursors Intermediate Species Product
1 Methylglyoxal, Ammonia, Glycolonitrile Diimine of methylglyoxal, Imine of glycolonitrile Acyclic condensation product

| 2 | Acyclic condensation product | Dihydroimidazole derivative | this compound |

Role of Tautomerization in Imidazole Chemistry

Imidazole and its derivatives exhibit prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the ring. mdpi.com For this compound, two tautomeric forms can exist: this compound and 2-(5-methyl-1H-imidazol-2-yl)acetonitrile.

The position of this equilibrium is influenced by several factors, including:

Electronic Effects: The electron-donating nature of the methyl group at the C4 position and the electron-withdrawing nature of the acetonitrile (B52724) group at the C2 position influence the electron density and basicity of the ring nitrogens.

Steric Effects: The steric hindrance of the substituents can affect the accessibility of the nitrogen atoms to solvent molecules or other interacting species.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.

This tautomerism is critical as it dictates the nucleophilic and electrophilic character of the molecule, its hydrogen-bonding capabilities, and its recognition at biological active sites. chemrxiv.org For instance, the N-H proton's location influences which nitrogen atom acts as a hydrogen bond donor or acceptor, a key feature in its interactions and reactivity.

Mechanistic Studies of Nitrile Group Transformations

The acetonitrile moiety of this compound is susceptible to a variety of chemical transformations characteristic of the nitrile functional group. These include hydrolysis, reduction, oxidation, and nucleophilic addition reactions.

Pathways for Hydrolysis, Reduction, and Oxidation of the Acetonitrile Moiety

Hydrolysis: The hydrolysis of the nitrile group can occur under acidic or basic conditions to yield either an amide or a carboxylic acid. The mechanism generally involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile. wikipedia.orgresearchgate.net

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide leads to the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming a tetrahedral intermediate. Protonation of the resulting anion gives an imidic acid, which tautomerizes to the more stable amide.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-methyl-1H-imidazol-2-yl)ethanamine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over metals like palladium, platinum, or nickel. libretexts.org

With LiAlH₄: The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the nitrile carbon. This process is repeated, followed by an acidic workup to protonate the nitrogen and liberate the primary amine. libretexts.org

Catalytic Hydrogenation: The nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. The reaction proceeds on the surface of the catalyst, where the C≡N triple bond is sequentially hydrogenated to form the C-N single bonds of the amine. libretexts.orgthieme-connect.de The use of sodium borohydride in conjunction with transition metal salts like nickel(II) chloride can also achieve this transformation under milder conditions. researchgate.net

Table 2: Conditions for Catalytic Reduction of Representative Nitriles

Catalyst System Substrate Product Yield Reference
Ruthenium-NHC Complex / H₂ Benzonitrile Benzylamine >99% thieme-connect.de
Rhodium Complex / H₂ (1 atm) Various Nitriles Primary Amines High thieme-connect.de
NiCl₂ / NaBH₄ Various Nitriles Primary Amines Good to Excellent researchgate.net

Oxidation: While the oxidation of the acetonitrile moiety is less common, strong oxidizing agents could potentially lead to cleavage of the C-C bond or modification of the imidazole ring. Specific mechanistic studies on the oxidation of this particular functional group on an imidazole ring are scarce in the literature.

Nucleophilic Attack and Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. wikipedia.org This leads to the formation of an intermediate imine anion, which can then be protonated or react further. unacademy.com

Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis is a classic method to synthesize ketones. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the nitrile carbon. The resulting imine salt is then hydrolyzed to produce a ketone. wikipedia.org

Organozinc Reagents: In the Blaise reaction, organozinc nucleophiles add to the nitrile group. wikipedia.org

Alcohols (Pinner Reaction): In the presence of an acid catalyst like HCl, alcohols can add to the nitrile to form an imidate salt (Pinner salt). wikipedia.org

Intramolecular Addition (Thorpe-Ziegler Reaction): If a nucleophilic center is present elsewhere in the molecule, an intramolecular cyclization onto the nitrile carbon can occur. wikipedia.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the sp-hybridized carbon of the nitrile. This breaks the pi bond, and the electron pair moves to the nitrogen atom, forming a nitrogen anion. The hybridization of the carbon changes from sp to sp². Subsequent protonation of the nitrogen anion yields an imine, which can be stable or undergo further reaction, such as hydrolysis. unacademy.comlibretexts.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Imidazole Systems

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred. Imidazole-containing systems are frequently studied in the context of PCET due to the ability of the imidazole ring to act as both a proton donor and acceptor. nih.govosti.govnih.gov These reactions can proceed through different pathways:

Stepwise Pathways: The electron and proton transfer in separate, sequential steps (ETPT or PTET).

Concerted Pathways: The electron and proton transfer in a single kinetic step.

Studies on model systems, such as phenol-imidazole complexes, have provided significant insight into these mechanisms. nih.govnih.gov For example, in a Photosystem II-inspired complex, the oxidation of a phenol appended to an imidazole ligand was found to occur via a stepwise ET-PT mechanism. nih.govosti.gov The imidazole acts as the proton acceptor following the initial electron transfer.

While no specific PCET studies have been reported for this compound, its structure suggests potential involvement in such processes. The N-H proton of the imidazole ring could be transferred in concert with or subsequent to an electron transfer event involving the π-system of the ring or the nitrile group. The bond dissociation free energy (BDFE) of the imidazole N-H bond is a key parameter in these reactions and is known to decrease significantly upon electronic excitation, making the molecule a much stronger hydrogen atom donor in its excited state. rsc.org

Table 3: Key Parameters in a Studied Imidazole-Containing PCET System

Parameter Value/Observation Significance Reference
Mechanism Stepwise (ET-PT) for oxidation Indicates sequential transfer of electron then proton. nih.gov
Kinetic Isotope Effect (KIE) 0.99 ± 0.03 for oxidation Suggests proton transfer is not the rate-determining step. nih.gov
Mechanism Concerted for reduction Indicates simultaneous transfer in the reverse reaction. nih.gov

| Inverse KIE | 0.55 for reduction | Attributed to quantum mechanical tunneling effects. | nih.gov |

Role of Imidazolyl N-H Proton in Electron Transfer Processes

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the mechanistic role of the imidazolyl N-H proton in electron transfer processes directly involving this compound. Research on this particular compound's involvement in such reactions appears to be limited or not publicly available.

However, the broader field of imidazole chemistry provides a foundational understanding of how the N-H proton can participate in electron transfer reactions, often through a mechanism known as Proton-Coupled Electron Transfer (PCET). In PCET, the transfer of an electron and a proton occur in a concerted or stepwise manner. The imidazolyl N-H group can act as a proton donor, and its acidity can be significantly altered by changes in the electronic state of the molecule, such as upon oxidation or photoexcitation.

In related imidazole-containing systems, the N-H proton has been shown to be crucial for facilitating electron transfer. For instance, studies on phenol-imidazole compounds have demonstrated that one-electron oxidation can occur with the concurrent transfer of the phenolic proton to the imidazole nitrogen. This concerted process highlights the integral role of the proton in stabilizing the resulting radical species. While these findings are not directly applicable to this compound, they establish a precedent for the functional involvement of the N-H proton in the electron transfer reactions of imidazole derivatives.

Further research is required to specifically elucidate the mechanistic details of reactions involving this compound and to determine the precise role of its imidazolyl N-H proton in any potential electron transfer processes. Without dedicated studies on this compound, any discussion remains speculative and based on the general reactivity of the imidazole functional group.

Synthetic Utility and Derivatization of 2 4 Methyl 1h Imidazol 2 Yl Acetonitrile

2-(4-methyl-1H-imidazol-2-yl)acetonitrile as a Building Block in Heterocycle Synthesis

The strategic placement of the cyanomethyl group at the 2-position of the 4-methylimidazole ring provides a reactive site for various cyclization reactions. The active methylene (B1212753) group and the nitrogen atoms of the imidazole (B134444) ring can participate in a range of condensation and annulation reactions, leading to the formation of polycyclic systems with potential applications in medicinal chemistry and materials science.

Construction of Fused Imidazole Systems

The synthesis of fused imidazole systems is a significant area of organic chemistry due to the prevalence of these scaffolds in biologically active molecules. This compound is an effective precursor for the creation of such fused systems, including benzo[d]imidazo[1,2-a]pyridine and condensed benzimidazole derivatives.

The benzo[d]imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmacologically active compounds. The reaction of 2-(cyanomethyl)imidazole derivatives with appropriate precursors offers a direct route to this tricyclic system. A common strategy involves the condensation of the active methylene group of the acetonitrile (B52724) with a suitable bis-electrophile. For instance, the reaction with 2-formyl-1-pyridinecarboxaldehyde in the presence of a base can lead to the formation of the fused pyridine ring. The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization to yield the desired benzo[d]imidazo[1,2-a]pyridine skeleton. The specific reaction conditions, such as the choice of base and solvent, can significantly influence the yield and purity of the final product.

Reactant 1Reactant 2ProductReaction Type
This compound2-Formyl-1-pyridinecarboxaldehydeSubstituted Benzo[d]imidazo[1,2-a]pyridineKnoevenagel condensation followed by intramolecular cyclization

The versatility of this compound extends to the synthesis of various other condensed benzimidazole structures. The general approach involves the reaction of the acetonitrile derivative with ortho-phenylenediamines or their equivalents. For example, condensation with a substituted o-phenylenediamine can lead to the formation of a new imidazole ring, resulting in a fused benzimidazole system. The reaction typically proceeds under acidic or thermal conditions, which facilitate the cyclization and dehydration steps. The nature of the substituents on the o-phenylenediamine can be varied to generate a library of structurally diverse condensed benzimidazoles.

Reactant 1Reactant 2ProductGeneral Reaction Conditions
This compoundSubstituted o-phenylenediamineFused Benzimidazole DerivativeAcidic or thermal conditions

Introduction of Diverse Functionalities via the Acetonitrile Group

The acetonitrile group in this compound is not only a key participant in cyclization reactions but also a versatile handle for the introduction of other important functional groups. Through well-established chemical transformations, the nitrile can be converted into carboxylic acids, esters, and amines, thereby expanding the synthetic utility of the parent molecule.

The hydrolysis of the nitrile functionality in this compound provides a straightforward route to the corresponding carboxylic acid, 2-(4-methyl-1H-imidazol-2-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. Alternatively, base-catalyzed hydrolysis can be performed using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to isolate the carboxylic acid. The resulting carboxylic acid can be further converted to its corresponding esters by standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Reaction Data for Nitrile Hydrolysis:

Starting MaterialReagentsProduct
This compoundHCl (aq) or H2SO4 (aq), heat2-(4-methyl-1H-imidazol-2-yl)acetic acid
This compound1. NaOH (aq) or KOH (aq), heat; 2. H+2-(4-methyl-1H-imidazol-2-yl)acetic acid
2-(4-methyl-1H-imidazol-2-yl)acetic acidR-OH, H+2-(4-methyl-1H-imidazol-2-yl)acetate

The reduction of the nitrile group in this compound offers a direct pathway to the corresponding primary amine, 2-(4-methyl-1H-imidazol-2-yl)ethanamine. This transformation is typically accomplished using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. The reaction is usually carried out in a solvent like ethanol (B145695) or methanol. Another powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This method is particularly effective but requires careful handling due to the pyrophoric nature of the reagent. The resulting amine is a valuable intermediate for the synthesis of more complex molecules through further functionalization of the amino group.

Common Reagents for Nitrile Reduction:

ReagentCatalyst/ConditionsProduct
H2Raney Ni, Pd/C, or PtO22-(4-methyl-1H-imidazol-2-yl)ethanamine
LiAlH4Anhydrous ether (e.g., THF)2-(4-methyl-1H-imidazol-2-yl)ethanamine
Applications in Amidination and Related Reactions

The nitrile functional group in this compound serves as a key reactive site for the synthesis of amidines, a class of compounds prevalent in medicinal chemistry. The conversion of the cyano group into an amidine can be achieved through several established methods, most notably the Pinner reaction. wikipedia.orgsemanticscholar.org

The Pinner reaction involves the treatment of the nitrile with an alcohol, such as ethanol, in the presence of a strong acid like anhydrous hydrogen chloride (HCl). organic-chemistry.orgnih.gov This initial step forms a stable intermediate known as a Pinner salt, which is an alkyl imidate hydrochloride. wikipedia.org This salt is then reacted with ammonia or a primary or secondary amine in a subsequent step to yield the corresponding unsubstituted, monosubstituted, or disubstituted amidine. nih.govorganic-chemistry.org The versatility of this reaction allows for the introduction of various substituents, depending on the amine used.

Alternatively, amidines can be synthesized by the direct addition of amines to the nitrile. This approach often requires activation of the nitrile with Lewis acids or the use of strong bases to deprotonate the amine, thereby increasing its nucleophilicity. nih.gov

The table below illustrates the potential amidine derivatives that can be synthesized from this compound using the Pinner reaction with various amines.

Reagent (Amine)Product StructureProduct Name
Ammonia (NH₃)2-(4-methyl-1H-imidazol-2-yl)acetamidine
Methylamine (CH₃NH₂)N-methyl-2-(4-methyl-1H-imidazol-2-yl)acetamidine
Aniline (C₆H₅NH₂)N-phenyl-2-(4-methyl-1H-imidazol-2-yl)acetamidine
Ethylenediamine2,2'-(ethane-1,2-diyl)bis(N'-(2-(4-methyl-1H-imidazol-2-yl)acetyl)acetamidine)

Chemical Modifications of the Imidazole Ring of this compound

The imidazole ring of the title compound is amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into electrophilic substitution on the carbon atoms of the ring and alkylation or arylation at the nitrogen atoms.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. globalresearchonline.net In this compound, the C2 and C4 positions are already substituted. Electrophilic attack is generally disfavored at C2 and would preferentially occur at the C5 position, which is the most electron-rich unsubstituted carbon. slideshare.net

Halogenation is a common electrophilic substitution reaction for imidazoles. google.com Treatment of this compound with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent would be expected to yield the corresponding 5-bromo or 5-chloro derivative. The reaction proceeds by attack of the electrophilic halogen on the C5 position of the imidazole ring. Such reactions are often performed under mild conditions and can be regioselective. nih.gov

Further Alkylation or Arylation of Imidazole Nitrogen Atoms

The unsymmetrical nature of the 2,4-disubstituted imidazole ring means that N-alkylation or N-arylation can result in two different regioisomers: substitution at the N1 position or the N3 position. The outcome of the reaction is often influenced by the reaction conditions, the nature of the electrophile, and steric hindrance from the existing substituents. derpharmachemica.combeilstein-journals.org

N-alkylation is typically achieved by treating the imidazole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. researchgate.netnih.gov The base deprotonates the N1-H, generating an imidazolate anion which then acts as a nucleophile.

N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed nih.gov or palladium-catalyzed thieme-connect.com reactions with aryl halides or aryl boronic acids provide effective routes to N-aryl imidazoles. The synthesis of key intermediates for the tyrosine kinase inhibitor Nilotinib often involves the regioselective N-arylation of 4-methylimidazole. thieme-connect.comasianpubs.org

The following table presents potential products from the N-alkylation and N-arylation of this compound.

ReagentConditionsPotential Products (N1 and N3 isomers)
Methyl Iodide (CH₃I)K₂CO₃, Acetonitrile2-(1,4-dimethyl-1H-imidazol-2-yl)acetonitrile & 2-(1,5-dimethyl-1H-imidazol-2-yl)acetonitrile
Benzyl Bromide (BnBr)K₂CO₃, DMF2-(1-benzyl-4-methyl-1H-imidazol-2-yl)acetonitrile & 2-(1-benzyl-5-methyl-1H-imidazol-2-yl)acetonitrile
3-bromotrifluoromethylbenzeneCu(I) or Pd(0) catalyst, Base2-(4-methyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)acetonitrile & 2-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)acetonitrile

Preparation of Pharmaceutically Relevant Scaffolds from this compound (focus on chemical pathways, not clinical data)

The structural features of this compound make it a valuable starting material for the construction of more complex molecules with potential biological activity. Its functional groups—the nitrile and the modifiable imidazole ring—provide multiple handles for synthetic elaboration.

Formation of Complex Imidazole Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, involving the systematic synthesis and evaluation of a series of related compounds to determine how specific structural features influence their biological activity. nih.govnih.gov this compound is an ideal scaffold for generating such a library of compounds due to its multiple points of diversification.

The synthetic transformations described previously can be employed to create a matrix of derivatives.

Amidination of the Nitrile: The nitrile group can be converted into a library of amidines and N-substituted amidines (R¹).

N-Alkylation/Arylation: The imidazole nitrogen can be substituted with a variety of alkyl or aryl groups (R²).

C5-Substitution: The C5 position of the imidazole ring can be functionalized, for example, through halogenation (X).

This multi-directional approach allows for a thorough exploration of the chemical space around the core scaffold, which is crucial for optimizing interactions with a biological target.

Scaffold PositionModification ReactionExample Substituents
R¹ (Amidine)Pinner Reaction-H, -CH₃, -Phenyl, -Cyclopropyl
R² (Imidazole Nitrogen)N-Alkylation / N-Arylation-CH₃, -Benzyl, -3-(Trifluoromethyl)phenyl
X (C5-Position)Electrophilic Halogenation-H, -Br, -Cl

Role as an Intermediate in Multi-Step Syntheses of Biologically Active Molecules

The 4-methylimidazole moiety is a key structural component in several important pharmaceutical agents. While direct use of this compound in a specific marketed drug synthesis is not prominently documented, its structural motifs are highly relevant. For example, the anti-cancer drug Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, contains a 3-(4-methyl-1H-imidazol-1-yl) fragment. thieme-connect.comarborpharmchem.com The synthesis of Nilotinib involves the coupling of N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)guanidine with an enaminone. asianpubs.orgmdpi.com A precursor like this compound could serve as a starting point for analogues of such kinase inhibitors.

A plausible synthetic pathway could involve the initial conversion of the nitrile group to an amidine. This amidine could then participate in cyclization reactions to form other heterocyclic systems, such as pyrimidines or triazines, which are common in biologically active molecules. For instance, the resulting 2-(4-methyl-1H-imidazol-2-yl)acetamidine could be reacted with a β-dicarbonyl compound to construct a substituted pyrimidine ring, a core structure in many kinase inhibitors.

Similarly, the drug Cimetidine, a histamine H₂ receptor antagonist, features a (5-methyl-1H-imidazol-4-yl)methylthio core. nih.govgoogle.com Although the substitution pattern differs, the synthetic strategies employed highlight the importance of functionalized methyl-imidazole intermediates. This compound represents a readily available, functionalized intermediate that can be elaborated through multi-step sequences to access complex and potentially bioactive molecules.

Theoretical and Computational Studies of 2 4 Methyl 1h Imidazol 2 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational in modern chemistry for understanding molecular characteristics at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and inherent stability of complex organic molecules. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-methyl-1H-imidazol-2-yl)acetonitrile, DFT calculations, often using a basis set like B3LYP/6-31G(d), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.net These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved and the energy converges to a minimum. The resulting geometry corresponds to a stable conformation of the molecule. Conformational analysis can also be performed by rotating specific bonds, such as the C-C bond between the imidazole (B134444) ring and the acetonitrile (B52724) group, and calculating the energy at each step to map the potential energy surface and identify low-energy conformers.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (Calculated via DFT) This table presents typical data obtained from DFT calculations for a molecule with a similar imidazole core, as specific data for this compound is not available in the provided sources.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond Lengths (Å) N1-C21.38
C2-N31.32
N3-C41.39
C4-C51.36
C5-N11.37
C4-C(methyl)1.50
C2-C(acetonitrile)1.48
C-C≡N1.46
C≡N1.16
**Bond Angles (°) **N1-C2-N3110.5
C2-N3-C4107.0
N3-C4-C5109.0
C4-C5-N1107.5
C5-N1-C2106.0
Dihedral Angles (°) C5-N1-C2-N30.5
N1-C2-C(acetonitrile)-C179.5

These theoretical calculations provide a precise structural model that can be used for further computational analysis or to compare with experimental data from techniques like X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the acetonitrile group and the imidazole ring. This distribution highlights the regions susceptible to nucleophilic and electrophilic attack.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors This table contains representative values based on calculations for similar heterocyclic nitrile compounds, as specific data for the target molecule is not available.

ParameterSymbolValue (eV)
HOMO Energy EHOMO-6.50
LUMO Energy ELUMO-1.25
HOMO-LUMO Gap ΔE5.25
Ionization Potential I6.50
Electron Affinity A1.25
Electronegativity χ3.875
Chemical Hardness η2.625
Global Softness S0.190
Electrophilicity Index ω2.85

These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. pku.edu.cn

Natural Bond Orbital (NBO) Analysis for Electron Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method provides detailed information about intramolecular interactions, charge delocalization, and hyperconjugative effects. nih.gov

For this compound, NBO analysis can quantify the electron density on each atom (natural population analysis), revealing the charge distribution and polarity of bonds. It also evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent electron delocalization from a Lewis-type orbital (a bond or lone pair) to a non-Lewis-type orbital (an antibonding or Rydberg orbital).

Table 3: Representative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies This table illustrates typical NBO analysis results for a molecule with similar functional groups.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C4-C5)π(C2-N3)20.5
π(C2-N3)π(C4-C5)18.2
LP(1) N1σ(C2-N3)5.8
LP(1) N1σ(C5-C4)4.1
LP(1) N3σ(C2-N1)6.2
π(C≡N)σ(C2-C(acetonitrile))2.5

This analysis provides a deep understanding of the electronic communication within the molecule, rationalizing its structure and stability. uni-muenchen.denih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is a 3D plot of the electrostatic potential mapped onto the electron density surface, visually representing the charge distribution. The MESP surface helps identify regions that are rich or deficient in electrons. rsc.org

Negative Regions (Red/Yellow): These areas have an excess of electron density and correspond to negative electrostatic potential. They are susceptible to electrophilic attack and indicate sites of high nucleophilicity, such as lone pairs on nitrogen atoms. malayajournal.org

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential. They are prone to nucleophilic attack. For this compound, positive regions are expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar covalent bonds.

In this compound, the MESP analysis would likely show strong negative potential around the two nitrogen atoms of the imidazole ring and the nitrogen atom of the nitrile group, identifying them as the primary sites for electrophilic interaction (e.g., protonation or coordination to a metal ion). The most positive potential would be located on the hydrogen atom attached to the imidazole nitrogen (N-H), making it the most likely site for deprotonation by a base. This analysis provides a clear, intuitive map of the molecule's reactive sites. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Elucidation (theoretical, not experimental)

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structural elucidation and for validating experimental results. arpgweb.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). Comparing the scaled theoretical spectrum with an experimental one helps in the assignment of complex vibrational modes. researchgate.net For this compound, key predicted vibrations would include the N-H stretch (~3400-3500 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), the characteristic C≡N stretch (~2250 cm⁻¹), and various C=N and C=C stretching modes of the imidazole ring (~1500-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net The calculation determines the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. These predicted chemical shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules where signals may overlap. beilstein-journals.orgdntb.gov.ua

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) Values are hypothetical but representative for the structure of this compound, calculated relative to TMS.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H12.1-
C5-H6.8118.5
CH₂(acetonitrile)3.916.0
CH₃(methyl)2.213.5
C2-145.0
C4-135.0
C5-118.5
C(acetonitrile)-16.0
CN(nitrile)-117.0
C(methyl)-13.5

Thermodynamic and Kinetic Modeling of Key Reactions

Computational chemistry can model the thermodynamics and kinetics of chemical reactions, providing insights into reaction mechanisms and feasibility. researchgate.net For reactions involving this compound, such as alkylation, acylation, or cycloadditions, theoretical modeling can map the entire reaction pathway.

Thermodynamic Modeling: This involves calculating the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for a reaction. By computing the energies of reactants and products, one can determine if a reaction is thermodynamically favorable (ΔG° < 0). The relative energies of different possible products can also predict the major product under thermodynamic control. mdpi.com

These models are crucial for understanding reaction mechanisms, predicting outcomes, and optimizing reaction conditions without the need for extensive experimental trial and error. acs.org

Advanced Characterization Techniques in the Research of 2 4 Methyl 1h Imidazol 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to identify the different types of hydrogen and carbon atoms in the molecule and their respective chemical environments. The predicted spectral data for 2-(4-methyl-1H-imidazol-2-yl)acetonitrile in a common NMR solvent like DMSO-d₆ are detailed below. The fast tautomeric exchange of the N-H proton on the imidazole (B134444) ring can sometimes lead to the broadening of signals or the averaging of certain carbon environments, a known phenomenon in imidazole derivatives. acs.org

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene (B1212753) protons, and the lone proton on the imidazole ring. The ¹³C NMR spectrum would display signals for all six unique carbon atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆.
Atom TypeAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
¹H NMRN-H~12.0 - 12.5Broad Singlet1HPosition is concentration and temperature-dependent; exchanges with D₂O.
C5-H~6.8 - 7.0Singlet1HRepresents the single proton on the imidazole ring.
CH₂~3.9 - 4.1Singlet2HMethylene protons adjacent to the imidazole ring and nitrile group.
CH₃~2.1 - 2.3Singlet3HMethyl group protons attached to the imidazole ring.
¹³C NMRC2~145 - 148N/AQuaternary carbon of the imidazole ring, attached to the CH₂CN group.
C4~135 - 138Quaternary carbon of the imidazole ring, attached to the CH₃ group.
C5~115 - 118Carbon bearing the only proton on the imidazole ring.
C≡N~117 - 119Quaternary carbon of the nitrile functional group. chemicalbook.com
CH₂~15 - 18Methylene carbon.
CH₃~10 - 13Methyl carbon.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. For this compound, no cross-peaks are expected in the COSY spectrum, as all proton-containing groups (CH₃, C5-H, CH₂) are isolated from each other by quaternary carbons or heteroatoms. This lack of correlation is a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It is used to definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J or ³J). It is instrumental in connecting the molecular fragments. For instance, it would show correlations from the methylene (CH₂) protons to the imidazole C2 and the nitrile carbon (C≡N), confirming the acetonitrile (B52724) group's position.

Table 2: Expected 2D NMR Correlations for this compound.
ExperimentProton (¹H) SignalCorrelated Carbon (¹³C) SignalType of CorrelationStructural Information Confirmed
HSQCCH₃ (~2.2 ppm)CH₃ (~11 ppm)¹JDirect C-H bond of the methyl group.
CH₂ (~4.0 ppm)CH₂ (~16 ppm)¹JDirect C-H bond of the methylene group.
C5-H (~6.9 ppm)C5 (~116 ppm)¹JDirect C-H bond on the imidazole ring.
HMBCCH₃ (~2.2 ppm)C4 (~136 ppm)²JConnectivity of methyl group to C4 of the imidazole ring.
C5 (~116 ppm)³JProximity of methyl group to C5 of the imidazole ring.
CH₂ (~4.0 ppm)C2 (~146 ppm)²JConnectivity of methylene group to C2 of the imidazole ring.
C≡N (~118 ppm)²JConnectivity of methylene group to the nitrile carbon.
C5-H (~6.9 ppm)C4 (~136 ppm)²JConnectivity between C5 and C4 of the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. It is a rapid and effective method for identifying the functional groups present in a compound. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the imidazole, the C-H bonds of the methyl and methylene groups, the C≡N bond of the nitrile group, and the C=N and C=C bonds within the imidazole ring.

Table 3: Characteristic IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3400N-H StretchImidazole RingBroad, Medium
3000 - 3100C-H Stretch (sp²)Imidazole Ring (C5-H)Weak
2850 - 3000C-H Stretch (sp³)CH₃ and CH₂ groupsMedium
2240 - 2260C≡N StretchNitrileSharp, Medium
1500 - 1650C=N and C=C StretchImidazole RingMedium to Strong
1375 - 1470C-H BendCH₃ and CH₂ groupsMedium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a molecule's elemental composition, thereby confirming its molecular formula.

The molecular formula for this compound is C₆H₇N₃. Using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺. HRMS analysis would be used to compare the experimentally measured accurate mass with the theoretically calculated mass.

Molecular Formula: C₆H₇N₃

Calculated Exact Mass: 121.063997

Protonated Ion: [C₆H₇N₃ + H]⁺

Calculated Exact Mass of [M+H]⁺: 122.071822

An experimental HRMS measurement yielding a value extremely close to 122.0718 provides unambiguous confirmation of the elemental formula C₆H₇N₃.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

When a compound can be grown as a single crystal, X-ray crystallography provides the definitive solid-state structure. This technique yields precise three-dimensional coordinates of all atoms in the crystal lattice, allowing for the determination of exact bond lengths, bond angles, and torsion angles.

For this compound, a key feature of the crystal structure would be the intermolecular interactions that dictate the packing arrangement. A highly probable interaction is hydrogen bonding between the imidazole N-H proton of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (N-H···N≡C). mdpi.comcarlroth.com This type of interaction often leads to the formation of infinite chains or more complex supramolecular architectures in the solid state. The imidazole ring itself is expected to be largely planar.

Table 4: Typical Bond Lengths Expected from X-ray Crystallography.
BondTypical Length (Å)Notes
C-C (sp³-sp²)1.50 - 1.52(Im)-CH₂
C-C (sp³-sp)1.46 - 1.48CH₂-CN
C≡N1.14 - 1.16Nitrile group
C-N (imidazole)1.35 - 1.38Single bond character
C=N (imidazole)1.31 - 1.34Double bond character
N-H···N (H-bond)2.8 - 3.1Distance between the two nitrogen atoms.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are paramount for separating components of a mixture, making them indispensable for assessing the purity of a final product and for monitoring the progress of a chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method would typically be developed. The analysis of nitrogen-containing basic compounds like imidazoles can sometimes be challenging, leading to poor peak shapes. researchgate.net This is often overcome by using a buffered mobile phase or adding an acid modifier like formic or acetic acid to ensure the analyte is in a consistent protonation state. researchgate.net

Purity Assessment: In a validated HPLC method, the compound will elute at a specific retention time. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by HPLC. The disappearance of starting material peaks and the appearance and growth of the product peak allow the reaction to be monitored until completion.

A typical HPLC system for this analysis might consist of:

Column: C18 or Aqueous C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile or methanol.

Detection: UV detector set to a wavelength where the imidazole ring absorbs strongly (e.g., ~215-230 nm).

Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable, though HPLC is generally more suitable for this class of molecule.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of processes that are not only efficient but also environmentally responsible. For 2-(4-methyl-1H-imidazol-2-yl)acetonitrile, future research will be pivotal in establishing greener and more sustainable manufacturing pathways.

The principles of green chemistry, particularly atom economy, are central to developing sustainable synthetic processes. jocpr.comrsc.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgprimescholars.com Reactions with high atom economy, such as rearrangements and additions, are inherently less wasteful. rsc.org

Future research should aim to design synthetic routes for this compound that maximize atom economy. This involves moving away from stoichiometric reagents toward catalytic processes. rsc.org The development of one-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent use, represents a promising eco-friendly approach. researchgate.netresearchgate.net For instance, catalyst-free condensation reactions or the use of benign catalysts in aqueous media could significantly reduce the environmental impact of production. researchgate.netorientjchem.org The use of aqueous ethanol (B145695) as a solvent system, for example, has been shown to be an effective and environmentally benign medium for the synthesis of related imidazole (B134444) derivatives. researchgate.net

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers substantial advantages over traditional batch processing. nih.govijprajournal.com These benefits include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and greater scalability and reproducibility. nih.govijprajournal.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. ijprajournal.com

The application of flow chemistry to the synthesis of this compound is a key area for future research. A continuous, one-pot method for a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has already demonstrated the potential of flow conditions to be highly selective, atom-economical, and environmentally benign by avoiding chromatography and isolation steps. rsc.org Implementing a similar flow process for the target compound could enable safer handling of any energetic intermediates and facilitate large-scale, efficient, and sustainable production. nih.govrsc.org

Table 1: Comparison of Batch Processing vs. Flow Chemistry

Feature Batch Processing Flow Chemistry
Operation Reagents are loaded into a vessel, reacted, and then the product is discharged. Reagents are continuously pumped and mixed in a reactor. nih.gov
Heat Transfer Limited by surface-area-to-volume ratio, can lead to hotspots. Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk with large volumes of hazardous materials and exothermic reactions. Improved safety with small reactor volumes and better temperature control. nih.gov
Scalability Often difficult, requiring significant process redesign. Easier to scale by running the system for longer or using parallel reactors. nih.gov
Control Less precise control over reaction parameters. Precise control over temperature, pressure, and residence time. ijprajournal.com
Efficiency Can be lower, with potential for side reactions. Often results in higher yields and purity due to optimized conditions. ijprajournal.com

Exploration of New Chemical Transformations of this compound

The unique structure of this compound, featuring a reactive nitrile group, an active methylene (B1212753), and an imidazole ring, makes it a versatile building block for organic synthesis.

The imidazole moiety is a well-known ligand in coordination chemistry and catalysis. The nitrogen atoms of the imidazole ring in this compound can act as binding sites for metal centers. This suggests a potential future role in the development of novel catalysts. However, this strong coordinating ability can also present a challenge. In some catalytic systems, related benzimidazole-based compounds have been shown to bind too strongly to the metal center, potentially deactivating the catalyst. acs.org Future research could focus on harnessing this coordinating ability to design specific ligand-metal complexes for targeted catalytic transformations, while carefully managing the potential for catalyst inhibition.

The acetonitrile (B52724) group attached to the imidazole ring is a highly versatile functional group for constructing more complex molecular architectures. Research on the closely related 1H-benzimidazole-2-acetonitriles has shown they are valuable synthons for a wide array of fused heterocyclic systems. kau.edu.sa The active methylene group and the nitrile function can participate in a variety of condensation and cyclization reactions. kau.edu.sa

Future work should explore these transformations for this compound. It can serve as a precursor to fused systems such as pyrido[1,2-a]imidazoles and pyrrolo[1,2-a]imidazoles. kau.edu.sa For example, reactions with enaminones or dicarbonyl compounds could lead to novel polycyclic aromatic compounds with potential applications in materials science or medicinal chemistry. kau.edu.sa

Table 2: Potential Chemical Transformations

Reactant Type Resulting Fused System Reference for Analogue Reaction
Hydrazonoyl halides Pyrrolo[1,2-a]imidazoles kau.edu.sa
Enaminones Pyridobenzimidazoles kau.edu.sa
β-Dicarbonyl Compounds Pyridobenzimidazoles kau.edu.sa
Dicyanopyrazines Pyrrolo[b]pyrazines kau.edu.sa

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms, molecular structure, and electronic properties of this compound is essential for its rational application in synthesis and materials science.

Advanced spectroscopic techniques are crucial for this purpose. While standard 1H and 13C NMR are used for basic characterization, more sophisticated methods are needed to probe complex phenomena. For instance, NH-imidazoles exist as tautomers, and the rate of proton exchange can be studied using specialized NMR techniques in various solvents. beilstein-journals.org Solid-state NMR spectroscopy can provide a clear picture of the molecule's structure in the absence of solvent effects and tautomerism. beilstein-journals.org Spectroscopic studies, combined with X-ray crystallography, can offer definitive structural characterization. iucr.orgnih.gov

Complementing experimental work, computational chemistry provides powerful insights that are otherwise difficult to obtain. nih.gov Density Functional Theory (DFT) calculations can be employed to:

Optimize molecular geometries in the gas phase and in solution. researchgate.net

Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts to aid in the interpretation of experimental spectra. researchgate.net

Explore reaction pathways, determine transition state energies, and predict reaction outcomes.

Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic properties. researchgate.net

By integrating advanced spectroscopic and computational methods, future research can achieve a comprehensive mechanistic understanding of this compound, paving the way for the rational design of new reactions and applications.

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

The bifunctional nature of this compound, featuring a coordinating imidazole ring and a reactive nitrile group, makes it an attractive building block for advanced materials. The imidazole core can act as a ligand for metal ions or as a hydrogen bond donor/acceptor, while the acetonitrile group can be transformed into a variety of other functional groups or used as a point for polymerization.

While direct polymerization of this compound has not been extensively documented, its potential as a monomer or a precursor to a monomer is significant. The imidazole ring is a known component in coordination polymers, where it can link metal centers to form extended network structures. For instance, related bis-imidazole ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene are used to construct coordination polymers with interesting thermal stability and fluorescent properties. The acetonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for incorporation into polyamides, polyesters, or other polymer backbones.

As a ligand, the this compound moiety is of interest for creating metal complexes. The imidazole unit can coordinate to a metal center, while the nitrile group or its derivatives could either remain as a functional pendant group, influencing the solubility or electronic properties of the complex, or participate in secondary coordination. Research into related 2-substituted benzimidazoles has shown their utility as monodentate ligands for transition metals like Cu(II) and Ni(II). A significant challenge in using this compound as a ligand is its potential to coordinate strongly with catalyst centers, which could inhibit certain catalytic reactions, such as α-alkylation of the nitrile group. acs.org

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations

The unsymmetrical nature of the this compound ring presents a significant challenge in regioselectivity during further functionalization, particularly in N-alkylation. The imidazole ring contains two non-equivalent nitrogen atoms (N-1 and N-3), and reactions with electrophiles can lead to a mixture of two regioisomers.

The outcome of N-alkylation is influenced by several factors, including the electronic nature of the substituents, the steric hindrance around the nitrogen atoms, and the reaction conditions (solvent, base). otago.ac.nz For 4(5)-substituted imidazoles, alkylation of the free base often proceeds via an SE2' mechanism, while alkylation of the imidazolide (B1226674) anion follows SE2cB kinetics. otago.ac.nz

Key Factors Influencing Regioselectivity in Imidazole Alkylation:

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the closer nitrogen atom, favoring alkylation at the more distant nitrogen. otago.ac.nz

Steric Effects: Bulky substituents on the ring or a bulky incoming electrophile will favor reaction at the less sterically hindered nitrogen atom. otago.ac.nz

Tautomerism: In neutral conditions, the position of the tautomeric equilibrium (which N-H tautomer is more stable) can dominate the product ratio. For imidazoles with electron-withdrawing groups, the 4-substituted tautomer is often more stable, which can lead to the 1,5-disubstituted product. otago.ac.nz

The table below illustrates the typical regiochemical outcomes in the alkylation of related substituted imidazoles, highlighting the challenges that would be faced with this compound.

Imidazole SubstrateAlkylating AgentConditionsMajor RegioisomerMinor RegioisomerReference Principle
4(5)-Nitro-1H-imidazoleMethyl IodideBasic (NaOH)1-Methyl-4-nitro-1H-imidazole1-Methyl-5-nitro-1H-imidazole otago.ac.nz
4(5)-Bromo-1H-imidazoleEthyl BromideNeutral (Ethanol)1-Ethyl-4-bromo-1H-imidazole1-Ethyl-5-bromo-1H-imidazole otago.ac.nz
4(5)-Methyl-1H-imidazoleBenzyl BromideBasic (NaH/THF)Mixture, ratio depends on exact conditions clockss.org

Stereoselectivity becomes a challenge when reactions create a new chiral center. The starting compound, this compound, is achiral. However, derivatization of the acetonitrile side chain, for example through α-alkylation or reduction of a ketone formed from the nitrile, would generate a stereocenter. Controlling the stereochemical outcome of such reactions would require the use of chiral catalysts or auxiliaries, a common challenge in modern asymmetric synthesis.

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for characterizing 2-(4-methyl-1H-imidazol-2-yl)acetonitrile?

  • Answer : Key techniques include 1H/13C NMR for identifying proton and carbon environments (e.g., imidazole ring protons and nitrile connectivity) , X-ray crystallography for precise structural determination (as demonstrated for related acetonitrile derivatives) , and IR spectroscopy to confirm the nitrile group (C≡N stretch ~2200 cm⁻¹). Mass spectrometry (MS) can validate molecular weight. For complex cases, cross-validation using multiple techniques is recommended to resolve ambiguities .

Q. What synthetic strategies are employed to prepare this compound?

  • Answer : Common routes involve:

  • Cyanoalkylation : Reacting 4-methyl-1H-imidazole with chloroacetonitrile or bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).
  • Multi-step functionalization : Starting from pre-functionalized imidazole derivatives, as seen in related compounds where nitrile groups are introduced via nucleophilic substitution or condensation .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in imidazole alkylation. Reaction progress is typically monitored via TLC or HPLC .

Q. How does the nitrile group influence the compound’s reactivity in further transformations?

  • Answer : The nitrile group enables:

  • Nucleophilic additions : Reacting with amines or hydrazines to form amidines or tetrazoles.
  • Cyclization reactions : Under acidic or thermal conditions, forming heterocycles like triazoles or pyridines.
  • Reduction : Conversion to primary amines using LiAlH₄ or catalytic hydrogenation.
    These reactions are critical for diversifying the compound into bioactive analogs .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Answer : Optimize:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of imidazole.
  • Temperature : Controlled heating (reflux) enhances reaction rates but may require inert atmospheres to prevent nitrile hydrolysis.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) can improve efficiency.
  • Purification : Use column chromatography or recrystallization to isolate the product from by-products (e.g., unreacted imidazole) .

Q. How should researchers reconcile conflicting structural data from NMR and X-ray crystallography?

  • Answer : Discrepancies may arise from:

  • Dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, tautomerism in the imidazole ring can alter NMR signals but is fixed in the solid state.
  • Solvent interactions : Hydrogen bonding in solution may shift NMR peaks vs. crystal lattice effects.
  • Validation : Use computational methods (DFT) to model NMR chemical shifts and compare with experimental data. Cross-reference with IR and MS for functional group consistency .

Q. What are the stability considerations for this compound under varying conditions?

  • Answer :

  • pH sensitivity : The nitrile group is stable in neutral conditions but hydrolyzes to amides or carboxylic acids under strong acids/bases.
  • Thermal stability : Decomposition may occur above 150°C; monitor via TGA-DSC.
  • Light sensitivity : Store in amber vials if the imidazole ring is prone to photodegradation.
  • Moisture : Anhydrous conditions are recommended for long-term storage .

Methodological Insights

  • Structural Analysis : For ambiguous stereochemistry or tautomerism, combine X-ray crystallography (SHELXL ) with solid-state NMR.
  • Reaction Monitoring : Use in-situ IR to track nitrile consumption during synthesis .
  • Safety : While specific data is limited, general precautions for nitriles (e.g., glove boxes, fume hoods) apply due to potential toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 2
2-(4-methyl-1H-imidazol-2-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.